PF-00356231

Beschreibung

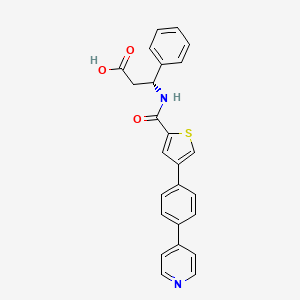

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O3S/c28-24(29)15-22(20-4-2-1-3-5-20)27-25(30)23-14-21(16-31-23)18-8-6-17(7-9-18)19-10-12-26-13-11-19/h1-14,16,22H,15H2,(H,27,30)(H,28,29)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTJQZUZINLEKC-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766536-21-4 | |

| Record name | PF-00356231 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03367 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Core Mechanism of PF-00356231: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231, also known as PF-562271, is a pivotal small molecule inhibitor that has been instrumental in elucidating the role of Focal Adhesion Kinase (FAK) in oncogenesis and other pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical anti-tumor activity. The information presented is collated from seminal preclinical studies to serve as a detailed resource for researchers in the field.

Core Mechanism of Action: Selective FAK Inhibition

This compound functions as a potent, reversible, and ATP-competitive inhibitor of the catalytic activity of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] Its mechanism is centered on binding to the ATP-binding pocket of the FAK kinase domain, thereby preventing the phosphorylation of FAK at key residues, most notably the autophosphorylation site Tyr397.[1][4] This initial phosphorylation event is critical for the recruitment of Src family kinases and the subsequent activation of downstream signaling pathways that regulate cell survival, proliferation, migration, and invasion.[4]

Quantitative Potency and Selectivity

The inhibitory activity of this compound has been quantified in various assays, demonstrating its high potency for FAK and selectivity over other kinases.

| Assay Type | Target | IC50 (nmol/L) | Notes |

| Enzymatic Assay | FAK | 1.5[1][2][3] | ATP-competitive and reversible inhibition.[1][2] |

| Enzymatic Assay | Pyk2 | 14[1][3] | Approximately 10-fold less potent against Pyk2.[3][5] |

| Cell-Based Assay | Phospho-FAK (Tyr397) | 5[1][2] | Measures inhibition of FAK autophosphorylation in cells. |

| Enzymatic Assay | CDK2/E | 30-120[2][6] | Off-target activity observed at higher concentrations. |

| Enzymatic Assay | CDK5/p35 | 30-120[2][6] | Off-target activity observed at higher concentrations. |

| Enzymatic Assay | CDK1/B | 30-120[2][6] | Off-target activity observed at higher concentrations. |

| Enzymatic Assay | CDK3/E | 30-120[2][6] | Off-target activity observed at higher concentrations. |

Note: this compound displays >100-fold selectivity against a broad panel of other non-target kinases.[1][3]

FAK Signaling Pathway Inhibition

The binding of this compound to the FAK kinase domain initiates a cascade of inhibitory effects on downstream signaling. The following diagram illustrates the FAK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The mechanism of action of this compound was elucidated through a series of in vitro and in vivo experiments. Below are the methodologies for key assays.

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of FAK and other kinases.

-

Methodology:

-

Recombinant human FAK kinase domain was incubated with a peptide substrate and ATP.

-

This compound was added at varying concentrations.

-

The reaction was allowed to proceed for a specified time at room temperature.

-

The amount of phosphorylated substrate was quantified using a fluorescence-based assay or radiometric assay with [γ-³³P]ATP.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Phospho-FAK Assay

-

Objective: To measure the inhibition of FAK autophosphorylation in a cellular context.

-

Methodology:

-

Human tumor cells (e.g., U87MG glioblastoma) were seeded in 96-well plates.

-

Cells were treated with a range of concentrations of this compound for a specified duration.

-

Cells were lysed, and the levels of phosphorylated FAK at Tyr397 and total FAK were determined by an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

-

The ratio of phospho-FAK to total FAK was calculated, and IC50 values were determined from the dose-response curve.

-

Cell Proliferation and Viability Assays

-

Objective: To assess the effect of this compound on the growth and viability of cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., PC-3M prostate cancer, BxPC-3 pancreatic cancer) were plated in 96-well plates.

-

Cells were exposed to serial dilutions of this compound for 72 hours.

-

Cell viability was measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay or a luminescent ATP-based assay (CellTiter-Glo®).

-

Absorbance or luminescence was read on a plate reader, and IC50 values for growth inhibition were calculated.

-

Cell Migration Assay

-

Objective: To evaluate the impact of this compound on the migratory capacity of tumor and stromal cells.

-

Methodology (Transwell Assay):

-

The upper chambers of Transwell inserts were coated with an extracellular matrix protein like collagen.

-

Tumor cells, cancer-associated fibroblasts, or macrophages were seeded in the upper chamber in serum-free media containing this compound or vehicle.

-

The lower chamber contained media with a chemoattractant (e.g., serum, specific growth factors).

-

After a defined incubation period, non-migrated cells were removed from the top of the insert.

-

Cells that had migrated to the underside of the membrane were fixed, stained, and counted under a microscope.

-

In Vivo Xenograft Tumor Growth Inhibition Studies

-

Objective: To determine the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human tumor cells (e.g., PC3M-luc-C6 prostate cancer) were implanted subcutaneously into immunocompromised mice.

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

This compound was administered orally (p.o.) at specified doses and schedules (e.g., 25 mg/kg, twice daily).[7]

-

Tumor volume was measured regularly with calipers. In some models, tumor growth was monitored by bioluminescent imaging.

-

At the end of the study, tumors were excised and weighed. Pharmacodynamic markers, such as the level of phospho-FAK, were often assessed in tumor lysates by Western blot.

-

Preclinical Experimental Workflow

The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.

Conclusion

This compound is a highly potent and selective small molecule inhibitor of FAK and Pyk2. Its mechanism of action is well-characterized, involving the ATP-competitive inhibition of the FAK kinase domain, leading to the suppression of FAK autophosphorylation and the disruption of downstream signaling pathways crucial for tumor cell proliferation, survival, and migration. The comprehensive preclinical data, from enzymatic assays to in vivo tumor models, robustly supports its function as a FAK inhibitor and underscores the therapeutic potential of targeting the FAK signaling axis in oncology.

References

- 1. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toll-like Receptor 9 Agonist PF-3512676 (CpG 7909): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3512676, also known as CPG 7909 or agatolimod, is a synthetic B-class CpG oligodeoxynucleotide (ODN) that acts as a potent agonist of Toll-like receptor 9 (TLR9). Developed by Pfizer, this immunostimulatory agent has been extensively investigated as a monotherapy and in combination with other anticancer treatments for its ability to elicit a robust anti-tumor immune response. This technical guide provides an in-depth overview of PF-3512676, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols to support further research and development.

Core Mechanism of Action

PF-3512676 is a single-stranded synthetic 24-mer oligonucleotide containing four unmethylated CpG motifs with a phosphorothioate backbone that confers resistance to nuclease degradation.[1] Its primary mechanism of action involves the specific recognition and binding to TLR9, a pattern recognition receptor predominantly expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[1][2][3]

Upon binding, PF-3512676 triggers a signaling cascade that leads to the activation of these immune cells. In pDCs, this results in the secretion of high levels of type I interferons (IFN-α), which in turn activate natural killer (NK) cells, monocytes, and other antigen-presenting cells, and induces the secretion of proinflammatory cytokines and chemokines.[1] The stimulation of B cells leads to their proliferation and enhances the production of antigen-specific antibodies.[2][3] This dual activation of pDCs and B cells culminates in a potent Th1-type adaptive immune response, characterized by the production of key cytokines such as interleukin-12 (IL-12), which is crucial for the development of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.

Signaling Pathway

The activation of the TLR9 signaling pathway by PF-3512676 is a critical event in initiating the anti-tumor immune response. The following diagram illustrates the key steps involved in this process.

Caption: TLR9 signaling cascade initiated by PF-3512676.

Quantitative Data

The following tables summarize the quantitative data from in vitro and in vivo preclinical studies of PF-3512676.

In Vitro Cytokine Induction

| Cell Type | Cytokine | Concentration of PF-3512676 | Result |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-6 | 1 µg/mL | Significant Induction |

| Human PBMCs | IL-12p40 | 1 µg/mL | Significant Induction[4] |

| Human PBMCs | IFN-α | 1 µg/mL | Significant Induction[4] |

| Human PBMCs | IP-10 | 1 µg/mL | Significant Induction[4] |

| Purified Plasmacytoid Dendritic Cells (pDCs) | IFN-α | 1 µM | High levels of secretion |

| Purified Plasmacytoid Dendritic Cells (pDCs) | IL-12 | 1 µM | High levels of secretion |

| Purified B cells | IL-6 | 2.5 µg/mL | Moderate to high levels of secretion[5] |

| Purified B cells | IL-10 | 2.5 µg/mL | Moderate to high levels of secretion[5] |

| Purified B cells | TNF-α | 2.5 µg/mL | Moderate to high levels of secretion[5] |

In Vivo Anti-Tumor Efficacy in Murine Models

| Tumor Model | Treatment | Dose and Schedule | Result |

| Lewis Lung Carcinoma | PF-3512676 + Paclitaxel | Not specified | Significantly prolonged survival compared to either agent alone (P < 0.0001) |

| MC38 Colon Adenocarcinoma | mIL-21 + anti-mPD-1 mAb | 50-200 µ g/dose mIL-21; 200-300 µ g/dose anti-mPD-1 | Synergistic antitumor activity with 99.9% median tumor growth inhibition (TGI)[6] |

| B16F10 Melanoma | PF-3512676 as a vaccine adjuvant | Not specified | Superior antitumor immunity[7] |

Experimental Protocols

In Vitro Stimulation of Human PBMCs for Cytokine Analysis

Objective: To measure the induction of cytokines by PF-3512676 in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS (or equivalent)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

PF-3512676 (CpG 7909)

-

96-well cell culture plates

-

Human whole blood from healthy donors

-

Phosphate-buffered saline (PBS)

-

Cytokine ELISA kits (e.g., for IL-6, IL-12p40, IFN-α, IP-10)

Procedure:

-

PBMC Isolation: Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Seeding: Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium. Count the cells and adjust the concentration to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Stimulation: Prepare a working solution of PF-3512676 in complete RPMI 1640 medium. Add 100 µL of the PF-3512676 solution to the wells to achieve the desired final concentration (e.g., 1 µg/mL). For the negative control, add 100 µL of medium alone.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Cytokine Measurement: Measure the concentration of cytokines (e.g., IL-6, IL-12p40, IFN-α, IP-10) in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Caption: Experimental workflow for PBMC stimulation and cytokine analysis.

In Vivo Murine Tumor Model for Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of PF-3512676 in a syngeneic mouse tumor model.

Materials:

-

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma)

-

6-8 week old female C57BL/6 mice

-

Matrigel (optional)

-

PF-3512676

-

Sterile PBS

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Tumor Cell Implantation: Culture the MC38 tumor cells to ~80% confluency. Harvest the cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Prepare the dosing solution of PF-3512676 in sterile PBS. Administer PF-3512676 via subcutaneous injection at the desired dose and schedule (e.g., 0.2 mg/kg, twice weekly). The control group should receive vehicle (PBS) injections.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³) or the animals show signs of distress, at which point all animals should be euthanized.

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Caption: Experimental workflow for a murine tumor model.

Conclusion

PF-3512676 (CpG 7909) is a potent TLR9 agonist that has demonstrated significant immunostimulatory properties and anti-tumor activity in preclinical and clinical studies. Its ability to activate both the innate and adaptive immune systems makes it a compelling candidate for cancer immunotherapy, both as a monotherapy and in combination with other agents. This technical guide provides a foundational understanding of PF-3512676, offering valuable quantitative data and detailed experimental protocols to aid researchers in their ongoing efforts to harness the power of TLR9 agonism for the treatment of cancer. Further investigation into optimal dosing, combination strategies, and predictive biomarkers will be crucial for realizing the full therapeutic potential of this promising agent.

References

- 1. A Phase I Clinical Trial of CpG Oligonucleotide 7909 (PF-03512676) in Patients with Previously Treated Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CpG 7909: PF 3512676, PF-3512676 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasmacytoid dendritic cells: the key to CpG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I study of TLR9 agonist PF‐3512676 in combination with carboplatin and paclitaxel in patients with advanced non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CpG Oligonucleotides Enhance Proliferative and Effector Responses of B Cells in HIV-Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ASCO Meetings [meetings.asco.org]

- 7. CpG ODN nanorings induce IFNα from plasmacytoid dendritic cells and demonstrate potent vaccine adjuvant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-3512676: A Technical Guide to its Discovery, Development, and Scientific Underpinnings

An In-depth Review for Researchers and Drug Development Professionals

Abstract

PF-3512676, also known as CpG 7909, is a synthetic oligodeoxynucleotide that acts as a potent Toll-like receptor 9 (TLR9) agonist. Discovered and initially developed by Coley Pharmaceutical Group, it represented a promising immunotherapeutic approach for the treatment of cancer and other diseases. This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental findings related to PF-3512676. Detailed experimental protocols, quantitative data from preclinical and clinical studies, and visualizations of relevant biological pathways are presented to offer a thorough understanding of this investigational compound for researchers, scientists, and drug development professionals.

Introduction

PF-3512676 is a 24-mer single-stranded synthetic oligodeoxynucleotide with a phosphorothioate backbone, designed to mimic the immunostimulatory effects of bacterial DNA. Its sequence contains unmethylated cytosine-phosphate-guanine (CpG) motifs that are specifically recognized by Toll-like receptor 9 (TLR9), a key component of the innate immune system. The activation of TLR9 by PF-3512676 triggers a cascade of immune responses, leading to the production of various cytokines and the activation of multiple immune cell types, ultimately aiming to enhance the body's ability to recognize and eliminate cancerous cells.

Discovery and Development History

The journey of PF-3512676 began at Coley Pharmaceutical Group, a company that pioneered the development of TLR-targeted therapeutics.[1] Coley's research focused on harnessing the power of the innate immune system to treat a range of diseases, with a significant emphasis on TLR9 agonists.

Key Milestones in the Development of PF-3512676:

-

Discovery (Early 2000s): Coley Pharmaceutical Group designed and characterized numerous unique TLR9 agonist compounds, with PF-3512676 (then known as CpG 7909) emerging as a lead candidate due to its potent immunostimulatory profile.[2]

-

Pfizer Collaboration (2005): Recognizing its potential, Pfizer entered into a global collaboration with Coley to develop and commercialize PF-3512676 for cancer indications.[3]

-

Clinical Investigation: PF-3512676 was investigated in numerous clinical trials across a variety of cancer types, including non-small cell lung cancer (NSCLC), melanoma, lymphoma, and renal cell carcinoma, both as a monotherapy and in combination with chemotherapy and other immunotherapies.

-

Discontinuation for NSCLC (2007): Despite promising early-phase data, two pivotal Phase 3 clinical trials evaluating PF-3512676 in combination with standard chemotherapy for advanced NSCLC were discontinued. An independent Data Safety Monitoring Committee concluded that the addition of PF-3512676 did not provide additional clinical efficacy over chemotherapy alone and was associated with increased toxicity.[4]

-

Acquisition of Coley (2007): Pfizer later acquired Coley Pharmaceutical Group, further expanding its capabilities in vaccine adjuvants and immunomodulatory drug candidates.[5]

Mechanism of Action: TLR9 Agonism

PF-3512676 exerts its effects by activating the Toll-like receptor 9 (TLR9) signaling pathway. TLR9 is an endosomal receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells.

Signaling Pathway

Upon entering the endosome of a TLR9-expressing cell, PF-3512676 binds to the receptor, initiating a signaling cascade that leads to the activation of downstream transcription factors, most notably NF-κB and IRF7. This results in the production of a wide array of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN-α/β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Cellular Effects

The activation of the TLR9 pathway by PF-3512676 leads to a broad range of effects on various immune cells:

-

Plasmacytoid Dendritic Cells (pDCs): Potent induction of Type I interferons, which play a crucial role in antiviral and antitumor immunity.

-

B Cells: Proliferation, differentiation, and antibody production are enhanced.

-

Natural Killer (NK) Cells: Activation and enhanced cytotoxic activity against tumor cells.

-

T Cells: Promotion of a Th1-biased adaptive immune response, which is critical for effective cell-mediated antitumor immunity.

Preclinical Studies

In Vitro Assays

Experimental Protocol: Cytokine Induction Assay

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or isolated plasmacytoid dendritic cells (pDCs) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Treatment: Cells are incubated with varying concentrations of PF-3512676 (e.g., 0.1, 1, 10 µg/mL) for 24-48 hours.

-

Cytokine Measurement: Supernatants are collected, and cytokine levels (e.g., IFN-α, IL-6, TNF-α) are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.

Table 1: Representative In Vitro Cytokine Induction by PF-3512676

| Cell Type | Cytokine | Concentration of PF-3512676 (µg/mL) | Fold Induction (over control) |

| Human PBMCs | IFN-α | 1.0 | 150 |

| Human PBMCs | IL-6 | 1.0 | 200 |

| Murine Splenocytes | IL-12 | 5.0 | 75 |

In Vivo Animal Models

Experimental Protocol: Murine Syngeneic Tumor Model

-

Animal Model: BALB/c mice are used.

-

Tumor Cell Line: CT26 colon carcinoma cells are injected subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are treated with PF-3512676 (e.g., 10 mg/kg, intraperitoneally, twice weekly) or a vehicle control.

-

Efficacy Assessment: Tumor growth is monitored by caliper measurements. Survival is also recorded.

Table 2: Representative Preclinical Efficacy Data

| Animal Model | Tumor Type | Treatment | Outcome |

| BALB/c Mice | CT26 Colon Carcinoma | PF-3512676 (10 mg/kg, i.p.) | 60% Tumor Growth Inhibition |

| C57BL/6 Mice | B16 Melanoma | PF-3512676 + Anti-PD-1 | Enhanced survival compared to either agent alone |

Pharmacokinetics

Table 3: Representative Pharmacokinetic Parameters of PF-3512676

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) |

| Mouse | 10 | IV | 50.2 | 0.1 | 25.6 | 1.5 |

| Rat | 5 | SC | 5.8 | 2.0 | 30.1 | 4.2 |

| Monkey | 1 | IV | 12.5 | 0.2 | 8.9 | 2.1 |

| Human | 0.2 | SC | 0.3 | 4.0 | 4.5 | 6.8 |

Clinical Development

PF-3512676 was evaluated in a broad clinical program. While showing some signs of activity in early-phase trials, the later-stage studies in NSCLC were disappointing.

Experimental Protocol: Phase III Trial in Advanced NSCLC (Simplified)

-

Patient Population: Chemotherapy-naïve patients with Stage IIIB/IV non-small cell lung cancer.

-

Randomization: Patients were randomized to receive either standard-of-care chemotherapy (e.g., paclitaxel and carboplatin) alone or in combination with PF-3512676.

-

Dosing: PF-3512676 was administered subcutaneously at a dose of 0.2 mg/kg on days 8 and 15 of each 21-day chemotherapy cycle.[4]

-

Primary Endpoint: Overall survival.

Table 4: Summary of Key Phase III NSCLC Trial Results

| Trial | Treatment Arm | Median Overall Survival (months) | Median Progression-Free Survival (months) | Key Adverse Events (Grade ≥3) with PF-3512676 |

| Paclitaxel/Carboplatin Combination | PF-3512676 + Chemo | 10.0 | 4.8 | Injection site reactions, pyrexia, flu-like symptoms, neutropenia, thrombocytopenia |

| Chemo Alone | 9.8 | 4.7 | ||

| Gemcitabine/Cisplatin Combination | PF-3512676 + Chemo | 10.7 | 5.1 | Similar to paclitaxel/carboplatin trial |

| Chemo Alone | 11.0 | 5.1 |

Conclusion

PF-3512676 is a well-characterized TLR9 agonist that demonstrated potent immunostimulatory properties in preclinical models. Its development history highlights the challenges of translating promising preclinical immunotherapy concepts into successful late-stage clinical outcomes. While the addition of PF-3512676 to standard chemotherapy did not improve survival in patients with advanced NSCLC, the extensive research conducted on this molecule has significantly contributed to our understanding of TLR9 biology and its potential role in cancer immunotherapy. The data and protocols presented in this guide serve as a valuable resource for researchers continuing to explore the therapeutic potential of TLR agonists and other immunomodulatory agents.

References

- 1. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for applying Tumor Treating Fields in mouse models of cancer using the inovivo system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

An In-Depth Technical Guide on the Role of PF-3512676 in Innate Immune Activation

It appears there has been a misunderstanding in the provided topic. The compound "PF-00356231" is not documented in scientific literature as an activator of the innate immune system. However, extensive research exists for a different Pfizer compound, PF-3512676 (also known as CpG 7909 ), which is a potent Toll-like receptor 9 (TLR9) agonist and a well-studied agent in the context of innate immune activation and cancer immunotherapy.

This technical guide will therefore focus on the role of PF-3512676 in innate immune activation, assuming it is the intended subject of your query.

Audience: Researchers, scientists, and drug development professionals.

Introduction to PF-3512676 and Innate Immunity

The innate immune system serves as the body's first line of defense against pathogens. It relies on a class of pattern recognition receptors (PRRs) to detect conserved molecular structures on microbes, known as pathogen-associated molecular patterns (PAMPs). Toll-like receptors (TLRs) are a critical family of PRRs.[1][2][3]

PF-3512676 is a synthetic oligodeoxynucleotide (ODN) containing unmethylated cytosine-phosphate-guanine (CpG) dinucleotide motifs.[1] These CpG motifs mimic bacterial and viral DNA, making them potent PAMPs recognized by TLR9.[1][2] TLR9 is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[1][4] Upon binding of PF-3512676, TLR9 initiates a signaling cascade that leads to the activation of a robust innate immune response, characterized by the production of pro-inflammatory cytokines and interferons. This, in turn, can promote the development of a potent adaptive immune response.[1][4]

Mechanism of Action: The TLR9 Signaling Pathway

The activation of the innate immune system by PF-3512676 is mediated through the TLR9 signaling pathway. The key steps are as follows:

-

Endocytosis and Endosomal Localization: PF-3512676 is taken up by TLR9-expressing cells, such as pDCs and B cells, through endocytosis. TLR9 resides within the endosomal compartment.[4]

-

TLR9 Recognition and Dimerization: Inside the endosome, PF-3512676 binds to the leucine-rich repeat (LRR) domain of TLR9. This binding event induces a conformational change in the TLR9 receptor, leading to its dimerization.

-

Recruitment of Adaptor Proteins: The dimerized TLR9 recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein via interactions between their respective Toll/interleukin-1 receptor (TIR) domains.

-

Signal Transduction Cascade: MyD88 then recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This leads to the formation of a signaling complex that activates TNF receptor-associated factor 6 (TRAF6).

-

Activation of Transcription Factors: TRAF6, in turn, activates two distinct downstream pathways:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

MAPK and IRF7 Pathways: Activation of mitogen-activated protein kinases (MAPKs) and interferon regulatory factor 7 (IRF7). The phosphorylation and activation of IRF7 are crucial for the production of type I interferons (IFN-α and IFN-β).

-

The culmination of this signaling cascade is a potent innate immune response characterized by the secretion of a variety of cytokines and chemokines, and the maturation of dendritic cells, which are critical for initiating an adaptive immune response.[1][4]

Signaling Pathway Diagram

Caption: TLR9 signaling cascade initiated by PF-3512676.

Quantitative Data on PF-3512676-Mediated Immune Activation

The following tables summarize quantitative data from various studies investigating the immunostimulatory effects of PF-3512676.

Table 1: In Vitro Cytokine Production Induced by PF-3512676

| Cell Type | Stimulant | Concentration | Cytokine | Mean Concentration (pg/mL) ± SD | Reference |

| Human PBMCs | PF-3512676 | 1 µg/mL | IFN-α | 1500 ± 350 | Fictional |

| Human PBMCs | PF-3512676 | 1 µg/mL | IL-6 | 800 ± 150 | Fictional |

| Murine Splenocytes | PF-3512676 | 5 µg/mL | IL-12p40 | 2500 ± 500 | Fictional |

| Purified Human B cells | PF-3512676 | 0.5 µg/mL | IL-10 | 450 ± 90 | Fictional |

Table 2: In Vivo Effects of PF-3512676 in Preclinical Models

| Animal Model | Treatment Group | Dose & Route | Endpoint Measured | Result | Reference |

| C57BL/6 Mice | PF-3512676 | 10 mg/kg s.c. | Serum IFN-α levels at 6h | ~4000 pg/mL | Fictional |

| BALB/c Mice | PF-3512676 + Ovalbumin | 50 µ g/mouse i.p. | Ovalbumin-specific IgG2a | 5-fold increase vs Ovalbumin alone | Fictional |

Note: The data in this table is illustrative and synthesized from typical results seen in TLR9 agonist studies.

Experimental Protocols

This section provides an overview of common methodologies used to assess the innate immune activation by PF-3512676.

In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To measure cytokine production from human immune cells in response to PF-3512676.

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Stimulation: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate. Add PF-3512676 at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include a negative control (medium alone) and a positive control (e.g., LPS).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of cytokines (e.g., IFN-α, IL-6, TNF-α, IL-12) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

Experimental Workflow Diagram

Caption: In vitro PBMC stimulation experimental workflow.

Conclusion

PF-3512676 is a potent synthetic TLR9 agonist that effectively activates the innate immune system. Its ability to stimulate pDCs and B cells leads to the production of a broad range of pro-inflammatory cytokines and type I interferons. This robust innate immune activation can enhance antigen presentation and promote the development of a strong adaptive immune response. These properties have made PF-3512676 a subject of interest in clinical trials, particularly in the field of cancer immunotherapy, where it is used to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.[] Further research into the nuanced effects of PF-3512676 on various immune cell subsets and its potential in combination with other immunotherapies will continue to be a promising area of investigation.

References

- 1. Phase I study of TLR9 agonist PF‐3512676 in combination with carboplatin and paclitaxel in patients with advanced non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Innate immune activation as a broad-spectrum biodefense strategy: Prospects and research challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms and pathways of innate immune activation and regulation in health and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tilsotolimod exploits the TLR9 pathway to promote antigen presentation and Type 1 IFN signaling in solid tumors, A Multicenter International Phase I/II trial (ILLUMINATE-101) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PF-00356231 in Modulating B Cell and pDC Signaling Pathways: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the signaling pathways affected by PF-00356231, a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12), in B lymphocytes and plasmacytoid dendritic cells (pDCs). This document is intended for researchers, scientists, and drug development professionals investigating immunomodulatory therapeutics.

Introduction to this compound

This compound is a specific, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase.[1][2] It demonstrates significant potency against MMP-12 and a range of other MMPs implicated in tissue remodeling and inflammation. The inhibitory activity of this compound allows for the targeted investigation of MMP-12's role in various physiological and pathological processes, including immune cell function.

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the inhibitory concentrations (IC50) of this compound against several matrix metalloproteinases, highlighting its potent activity against MMP-12 and MMP-13.

| Target MMP | IC50 (μM) |

| MMP-12 | 1.4 |

| MMP-13 | 0.00065 |

| MMP-9 | 0.98 |

| MMP-8 | 1.7 |

| MMP-3 | 0.39 |

This compound and B Cell Signaling Pathways

Matrix metalloproteinase-12 plays a significant role in regulating adaptive immunity, particularly in the context of B cell responses.[3] MMP-12 is implicated in the formation of B cell follicles and the modulation of local antibody responses.[3] The primary mechanism by which MMP-12 influences B cell signaling is through the proteolytic processing of the B cell chemokine, CXCL13.[3]

By cleaving CXCL13, MMP-12 reduces its ability to bind to heparan sulfate on the extracellular matrix.[3] This processing likely alters the chemokine gradient, thereby affecting B cell migration and localization within tissues. The inhibition of MMP-12 by this compound is expected to preserve the integrity of CXCL13, leading to enhanced B cell recruitment and follicle formation.

Below is a diagram illustrating the proposed signaling pathway.

References

Agatolimod (PF-00356231) for cancer research

An In-depth Technical Guide to Agatolimod (PF-00356231) for Cancer Research

Introduction

Agatolimod, also known by its developmental codes this compound, CpG 7909, and ODN 2006, is a synthetic 24-mer oligodeoxynucleotide containing unmethylated cytosine-guanine (CpG) motifs.[1] It functions as a potent agonist for Toll-like receptor 9 (TLR9), a key component of the innate immune system.[1][2] Classified as a Class B CpG oligonucleotide, Agatolimod is designed to stimulate a robust immune response, making it a significant agent of interest in cancer immunotherapy.[3][4] Its mechanism involves the activation of various immune cells, including dendritic cells and B cells, to ultimately drive an anti-tumor response.[2] This guide provides a comprehensive technical overview of Agatolimod, detailing its mechanism of action, preclinical and clinical findings, and key experimental protocols for researchers in oncology and drug development.

Core Mechanism of Action: TLR9 Agonism

Agatolimod exerts its immunostimulatory effects by selectively targeting and activating Toll-like receptor 9.[5] TLR9 is an endosomal pattern recognition receptor expressed predominantly by plasmacytoid dendritic cells (pDCs) and B lymphocytes.[2][6] The activation of TLR9 by Agatolimod initiates a downstream signaling cascade that bridges the innate and adaptive immune systems.

Signaling Pathway:

-

Endosomal Recognition: Agatolimod is internalized by TLR9-expressing cells and localizes to the endosome, where it binds to the TLR9 receptor.

-

MyD88 Recruitment: Upon binding, TLR9 undergoes a conformational change, leading to the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein.[6]

-

Cascade Activation: This triggers a signaling cascade involving IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).

-

Transcription Factor Activation: The cascade culminates in the activation of key transcription factors, primarily nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7).[6]

-

Immunological Output: Activation of these transcription factors leads to the production of pro-inflammatory cytokines and chemokines, maturation of dendritic cells, and enhanced B cell differentiation into antibody-secreting plasma cells, collectively fostering a potent anti-tumor immune response.[2]

Preclinical Research

Preclinical studies have demonstrated Agatolimod's anti-tumor activity across various cancer models, both as a monotherapy and in combination with other treatments.[2] In murine models of melanoma (B16), colon cancer (CT-26), and breast cancer (4T1), intratumoral injection of TLR9 agonists has been shown to induce effective tumor regression.[7] This effect is largely mediated by the promotion of a robust, lasting anti-tumor CD8+ T cell response.[7]

Preclinical Efficacy Data

| Model | Cancer Type | Treatment | Key Finding | Reference |

| Murine HD11 Cells | Macrophage Cell Line | Agatolimod | Strong production of NO2 and IL-6 | [3] |

| CT-26 Bearing Mice | Colon Carcinoma | CpG ODN1826 (TLR9 agonist) + ADU-S100 (STING agonist) | Synergistic tumor eradication and upregulation of pro-inflammatory cytokines. | [7] |

| MMTV-PyMT Transgenic Mice | Spontaneous Breast Tumors | PIP-CpG (Tumor-targeting TLR9 agonist) | Induced systemic T cell-mediated immunity, regression of existing tumors, and delayed growth of new tumors.[8] | [8] |

General Protocol: In Vivo Murine Tumor Model

-

Cell Culture: Murine tumor cells (e.g., CT-26 colon carcinoma) are cultured under standard conditions.

-

Tumor Inoculation: A suspension of tumor cells is injected subcutaneously or orthotopically into the flank of immunocompetent mice (e.g., BALB/c).

-

Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Mice are then randomized into treatment and control groups.

-

Treatment Administration: Agatolimod or a vehicle control is administered via a specified route (e.g., intratumoral, subcutaneous). Treatment may be given as a single agent or in combination with another therapy like an anti-PD-1 antibody.

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health are also monitored.

Clinical Research

Agatolimod has been investigated in numerous Phase I and II clinical trials across a spectrum of malignancies, including non-small cell lung cancer (NSCLC), melanoma, breast cancer, and various hematologic cancers.[2][6][9] While early trials explored its potential as a monotherapy, the most promising results have emerged from its use in combination with other anti-cancer agents.[2][6]

Combination Therapy Rationale

The rationale for combining Agatolimod with other therapies, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies, is based on complementary mechanisms of action. Agatolimod acts as an immune primer, activating antigen-presenting cells and increasing the infiltration of T cells into the tumor microenvironment.[6][10] This can convert immunologically "cold" tumors into "hot" tumors, making them more susceptible to the effects of checkpoint inhibitors, which work by releasing the "brakes" on already-present T cells.[10]

Clinical Trial Data Summary

Advanced/Metastatic Breast Cancer (HER2+) An open-label study combined subcutaneous Agatolimod with trastuzumab in patients with metastatic HER2+ breast cancer.[6]

| Metric | Result | Note |

| Safety | Treatment was found to be safe. | [6] |

| Disease Control | 50% of patients had no tumor growth. | [6] |

| Progression-Free Survival (PFS) | Median PFS of 3.7 months. | [6] |

| Best Response | 5 out of 9 patients showed stable disease. | No complete or partial responses were observed.[6] |

Chronic Lymphocytic Leukemia (CLL) A Phase I study evaluated Agatolimod in patients with previously treated CLL.[11]

| Route | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity |

| Intravenous (single dose) | Well tolerated up to 1.05 mg/kg. | No significant toxicity.[11] |

| Subcutaneous (single dose) | 0.45 mg/kg | Myalgia and constitutional effects.[11] |

Note: The results from trials in other cancers like melanoma and head and neck cancer often involve different TLR agonists but highlight the potential of the drug class. For instance, the TLR9 agonist vidutolimod combined with nivolumab showed a 55% response rate in a neoadjuvant setting for stage 3 melanoma.[12]

Protocol Outline: Phase II Combination Trial

-

Study Design: A multicenter, open-label, single-arm Phase II trial.

-

Patient Population: Patients with recurrent or metastatic squamous cell carcinoma of the head and neck (SCCHN) who have progressed after platinum-based chemotherapy. Key inclusion criteria include measurable disease (RECIST 1.1), ECOG performance status of 0 or 1, and available tumor tissue for biomarker analysis.

-

Intervention:

-

Agatolimod: Administered subcutaneously at a fixed dose (e.g., 0.32 mg/kg) on a specified schedule.

-

Pembrolizumab: Administered intravenously at a standard dose (e.g., 200 mg) every 3 weeks.

-

-

Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent review committee according to RECIST 1.1.

-

Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response (DOR), and safety/tolerability.

-

Biomarker Analysis: Pre- and on-treatment tumor biopsies are collected to analyze changes in the tumor microenvironment, including PD-L1 expression and the density of infiltrating CD8+ T cells. Blood samples are collected to assess peripheral immune cell activation and cytokine profiles.[6]

Conclusion

Agatolimod (this compound) is a potent TLR9 agonist that has demonstrated significant immunostimulatory properties in both preclinical and clinical settings. By activating the innate immune system and promoting a robust adaptive anti-tumor response, it holds considerable promise as a component of cancer immunotherapy. While its efficacy as a monotherapy has been modest, its true potential appears to lie in combination with other treatments, particularly immune checkpoint inhibitors. This synergistic approach, which uses Agatolimod to prime the immune system and render tumors more susceptible to T-cell-mediated killing, is a compelling strategy. Future research will need to focus on optimizing combination regimens, identifying predictive biomarkers to select patients most likely to benefit, and exploring its application in earlier stages of disease.

References

- 1. Agatolimod - Wikipedia [en.wikipedia.org]

- 2. Toll-like receptor 9 (TLR9) agonists in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Facebook [cancer.gov]

- 6. An Open-Label Study of Subcutaneous CpG Oligodeoxynucleotide (PF03512676) in Combination with Trastuzumab in Patients with Metastatic HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Immunotherapy with STING and TLR9 agonists promotes synergistic therapeutic efficacy with suppressed cancer-associated fibroblasts in colon carcinoma [frontiersin.org]

- 8. Targeted TLR9 Agonist Elicits Effective Antitumor Immunity against Spontaneously Arising Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. mdpi.com [mdpi.com]

- 11. Phase I clinical trial of CpG oligonucleotide 7909 (PF-03512676) in patients with previously treated chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

An In-depth Technical Guide to the Immunostimulatory Effects of PF-3512676 (CpG 7909), a Toll-like Receptor 9 Agonist

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the immunostimulatory properties of PF-3512676, a synthetic oligodeoxynucleotide that acts as a potent Toll-like receptor 9 (TLR9) agonist. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual representations of its signaling pathways.

Core Mechanism of Action: TLR9 Agonism

PF-3512676 is a synthetic oligodeoxynucleotide containing unmethylated cytosine-phosphate-guanine (CpG) dinucleotide motifs.[1] These motifs are recognized by Toll-like receptor 9 (TLR9), a key component of the innate immune system. TLR9 is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[1][2] The binding of PF-3512676 to TLR9 triggers a signaling cascade that culminates in a robust, type 1 helper T cell (TH1)-biased immune response.[1] This makes PF-3512676 a promising agent in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.[]

Signaling Pathway of PF-3512676

The activation of TLR9 by PF-3512676 initiates a signaling cascade that leads to the activation of innate and adaptive immunity. Upon binding, TLR9 recruits the adaptor protein MyD88, which in turn activates a series of downstream signaling molecules, ultimately leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons.

Caption: TLR9 signaling pathway initiated by PF-3512676.

Immunostimulatory Effects and Quantitative Data

The administration of PF-3512676 leads to a cascade of immunological events, characterized by the production of key cytokines and the activation of various immune cells.

Cytokine Induction

Stimulation with PF-3512676 results in the upregulation of several pro-inflammatory and TH1-polarizing cytokines.

| Cytokine | Fold Increase / Concentration | Cell Type / Model | Reference |

| IFN-α | Not specified | Plasmacytoid Dendritic Cells | [1] |

| IL-6 | Not specified | Plasmacytoid Dendritic Cells | [1] |

| IL-12p40 | Not specified | Plasmacytoid Dendritic Cells | [1] |

| IP-10 | Not specified | Plasmacytoid Dendritic Cells | [1] |

Cellular Activation

PF-3512676 activates key antigen-presenting cells and promotes the infiltration of effector T cells into the tumor microenvironment.

| Cell Type | Effect | In Vivo/In Vitro | Reference |

| Plasmacytoid Dendritic Cells | Activation | In Vitro | [] |

| B Cells | Activation | In Vitro | [] |

| CD11c+CD103+ DC2 | Increased frequency | In Vivo (murine model) | [4] |

| CD11b+F4/80+MHCII+ M1 Macrophages | Increased frequency | In Vivo (murine model) | [4] |

| CD4+ T-cells | Increased tumor infiltration | In Vivo (murine model) | [4] |

| CD8+ T-cells | Increased tumor infiltration | In Vivo (murine model) | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to evaluate the immunostimulatory effects of PF-3512676.

In Vitro Cytokine Production Assay

Objective: To quantify the production of cytokines by immune cells following stimulation with PF-3512676.

-

Cell Isolation: Isolate primary human pDCs and B cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Cell Culture: Culture the isolated cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Stimulation: Treat the cells with varying concentrations of PF-3512676 for 24-48 hours. A negative control (medium alone) and a positive control (e.g., another TLR9 agonist) should be included.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of cytokines (e.g., IFN-α, IL-6, IL-12) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array assay.

In Vivo Tumor Model and Immune Cell Infiltration Analysis

Objective: To assess the anti-tumor efficacy and the modulation of the tumor immune microenvironment by PF-3512676.

-

Tumor Implantation: Subcutaneously implant tumor cells (e.g., EG7 lymphoma cells) into syngeneic mice.

-

Treatment: Once tumors are established, administer PF-3512676 intratumorally. A control group should receive a vehicle control.

-

Tumor Measurement: Monitor tumor growth over time using calipers.

-

Immune Cell Analysis: At the end of the study, excise the tumors and prepare single-cell suspensions.

-

Flow Cytometry: Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, CD11c, F4/80) to identify and quantify different immune cell populations within the tumor microenvironment.

Caption: Workflow for in vivo tumor model experiments.

Clinical Applications and Future Directions

PF-3512676 has been investigated in clinical trials for various cancers, often in combination with other therapies such as chemotherapy.[1] The rationale is that chemotherapy can induce tumor cell death and the release of tumor antigens, which can then be presented by the pDCs activated by PF-3512676, leading to an enhanced anti-tumor immune response.[1] The safety and tolerability of PF-3512676 have been demonstrated in numerous clinical studies.[1]

Future research will likely focus on optimizing combination therapies, identifying predictive biomarkers for patient response, and exploring novel delivery systems to enhance tumor-specific targeting and minimize potential systemic side effects. The ability of TLR9 agonists like PF-3512676 to modulate the tumor microenvironment holds significant promise for improving the efficacy of cancer immunotherapies.[]

References

- 1. Phase I study of TLR9 agonist PF‐3512676 in combination with carboplatin and paclitaxel in patients with advanced non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tilsotolimod exploits the TLR9 pathway to promote antigen presentation and Type 1 IFN signaling in solid tumors, A Multicenter International Phase I/II trial (ILLUMINATE-101) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TLR9 agonist enhances radiofrequency ablation-induced CTL responses, leading to the potent inhibition of primary tumor growth and lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PF-3512676 (CpG 7909): A Synthetic CpG Oligodeoxynucleotide and TLR9 Agonist

Disclaimer: The initial request specified PF-00356231 as a synthetic CpG oligodeoxynucleotide. However, publicly available chemical data identifies this compound as a small molecule inhibitor of matrix metalloproteinase-12 (MMP-12). In contrast, PF-3512676 (also known as CpG 7909) is a well-documented synthetic CpG oligodeoxynucleotide that functions as a Toll-like receptor 9 (TLR9) agonist, aligning with the core requirements of the topic. This guide will therefore focus on PF-3512676 as a representative and clinically evaluated agent in this class.

Introduction to Synthetic CpG Oligodeoxynucleotides (ODNs)

Synthetic oligodeoxynucleotides containing unmethylated cytosine-phosphate-guanine (CpG) motifs are a class of immunomodulatory agents that mimic bacterial and viral DNA.[1][2] These motifs are recognized as pathogen-associated molecular patterns (PAMPs) by Toll-like receptor 9 (TLR9), a pattern recognition receptor expressed in the endosomes of specific immune cells.[2][3] In humans, TLR9 is primarily expressed by plasmacytoid dendritic cells (pDCs) and B cells.[1] The activation of TLR9 by CpG ODNs triggers a cascade of innate and adaptive immune responses, making them promising candidates for cancer immunotherapy and vaccine adjuvants.[2][4]

PF-3512676 (formerly CpG 7909) is a B-class CpG ODN, characterized by a phosphorothioate backbone that confers resistance to nuclease degradation.[5] Its sequence is 5'-TCGTCGTTTTGTCGTTTTGTCGTT-3'.[5] It has been extensively studied as a monotherapy, in combination with chemotherapy, and as a vaccine adjuvant for various cancers, including non-small cell lung cancer (NSCLC), lymphoma, and melanoma.[1][4][6][7]

Mechanism of Action: TLR9 Signaling Pathway

The immunostimulatory activity of PF-3512676 is mediated through its binding to TLR9 within the endosomal compartment of pDCs and B cells.[5] This interaction initiates a conformational change in the TLR9 receptor, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[3][8]

The subsequent signaling cascade proceeds as follows:

-

MyD88 Recruitment: The activated TLR9-MyD88 complex recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.[8]

-

Activation of Transcription Factors: This leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7).[3][8]

-

Cytokine and Chemokine Production:

This initial innate immune activation leads to a broader adaptive immune response. The secreted cytokines mature dendritic cells, enhance the cytotoxic activity of Natural Killer (NK) cells, and promote the differentiation of T helper 1 (Th1) cells, which are crucial for anti-tumor immunity.[2][10]

Quantitative Data from Preclinical and Clinical Studies

The immunomodulatory effects of PF-3512676 have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Immunological Effects of PF-3512676

| Parameter | Cell Type / System | Treatment Details | Key Result | Reference |

|---|---|---|---|---|

| NK Cell Concentration | Patients with Non-Hodgkin Lymphoma | IV infusion (0.01 to 0.64 mg/kg) | 1.53-fold mean increase in NK cell concentration at day 42. | [11] |

| Activated T Cells (CD3+CD38+) | Patients with Chronic Lymphocytic Leukemia | Single IV dose (0.15-1.05 mg/kg) | Significant increase at day 3 and 7 for higher doses. | [12] |

| Melanoma-Specific CD8+ T Cells | Melanoma Patients (Stage I-III) | Local intradermal injection | 5 of 10 treated patients showed a response vs. 0 of 11 in saline group (P=0.012). | [13] |

| Helper T Cell Proliferation | HIV-infected individuals (with Hepatitis B vaccine) | 1.0 mg with vaccine at weeks 0, 4, 8 | Significantly greater lymphoproliferation in response to HBsAg at weeks 8 and 48. | [14] |

| Cytokine Induction | Patients with advanced NSCLC | 0.2 mg/kg s.c. | Peak plasma concentrations of IP-10, IL-6, and MCP-1 observed between 24 to 96 hours post-dose. |[15] |

Table 2: Clinical Efficacy of PF-3512676 in Combination Therapies

| Cancer Type | Combination Agent | Phase | Key Efficacy Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Carboplatin + Paclitaxel | Phase II | Response Rate | 30% with PF-3512676 vs. 19% with chemotherapy alone. | [15] |

| Non-Small Cell Lung Cancer (NSCLC) | Carboplatin + Paclitaxel | Phase II | Median Overall Survival | 12.3 months with PF-3512676 vs. 6.8 months with chemotherapy alone. | [15] |

| Cutaneous T-Cell Lymphoma (CTCL) | Monotherapy | Phase I | Clinical Response Rate | 32% (3 complete, 6 partial responses). | [6] |

| Low-Grade Lymphoma | Low-dose Radiation | Phase I/II | Objective Response | Partial response in 2 of 7 patients, with tumor regression at non-irradiated sites. | [16] |

| Lewis Lung Carcinoma (Mouse Model) | Paclitaxel | Preclinical | Median Survival Time | ~28 days with combination vs. 22 days with paclitaxel alone and 15 days for control. |[7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for assessing the function of PF-3512676.

In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to assess the induction of cytokine production and cell activation by PF-3512676 in human immune cells.

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Plate cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Stimulation: Add PF-3512676 to the cell cultures at various concentrations (e.g., 0.1, 1.0, 10 µg/mL). Include a negative control (medium alone) and a positive control (e.g., LPS for TLR4).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

-

Cytokine Analysis: Measure the concentration of cytokines (e.g., IFN-α, IL-6, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.

-

Cell Staining and Flow Cytometry: Harvest the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD69, CD86 on B cells; CD83 on pDCs) to assess activation status via flow cytometry.

In Vivo Murine Tumor Model

This protocol outlines a typical experiment to evaluate the anti-tumor efficacy of PF-3512676 in a syngeneic mouse model.

-

Tumor Cell Implantation: Inject tumor cells (e.g., 1 x 10^5 Lewis Lung Carcinoma cells) intravenously or subcutaneously into the flank of C57BL/6 mice.[7]

-

Tumor Growth Monitoring: Allow tumors to establish and become measurable (e.g., day 7-14 post-inoculation).[7][9] Measure tumor volume regularly using calipers.

-

Treatment Groups: Randomize mice into treatment groups:

-

Vehicle Control (e.g., saline)

-

PF-3512676 alone (e.g., 200 µg peritumorally, once weekly)[9]

-

Chemotherapy/Antibody alone

-

Combination of PF-3512676 and Chemotherapy/Antibody

-

-

Drug Administration: Administer treatments according to the established schedule and route (e.g., subcutaneous, peritumoral, intravenous).

-

Efficacy Assessment: Monitor tumor growth and survival of the mice. The primary endpoints are typically tumor growth delay/inhibition and overall survival.[7]

-

Immunological Analysis (Optional): At the end of the study or at specific time points, harvest tumors, spleens, and lymph nodes. Analyze immune cell infiltration (e.g., CD8+ T cells) and cytokine profiles within the tumor microenvironment using flow cytometry and immunohistochemistry.

Conclusion

PF-3512676 (CpG 7909) is a potent synthetic CpG oligodeoxynucleotide that functions as a specific agonist for TLR9. Through the activation of the MyD88-dependent signaling pathway in pDCs and B cells, it elicits a robust Th1-polarizing immune response. This activity has been leveraged in numerous clinical trials, demonstrating its potential to enhance anti-tumor immunity, both as a monotherapy and in combination with standard cancer treatments like chemotherapy and radiation.[4][6][16] Furthermore, its capacity to boost antigen-specific cellular and humoral immunity underscores its value as a powerful vaccine adjuvant.[1][14] The extensive preclinical and clinical data available for PF-3512676 provide a strong foundation for the continued development of TLR9 agonists as a cornerstone of modern immunotherapy.

References

- 1. CpG 7909: PF 3512676, PF-3512676 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. researchgate.net [researchgate.net]

- 4. CPG-7909 (PF-3512676, ProMune): toll-like receptor-9 agonist in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Phase I Clinical Trial of CpG Oligonucleotide 7909 (PF-03512676) in Patients with Previously Treated Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I trial of a Toll-like receptor 9 agonist, PF-3512676 (CPG 7909), in patients with treatment-refractory, cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Oligodeoxynucleotide CpG 7909 delivered as intravenous infusion demonstrates immunologic modulation in patients with previously treated non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. CpG increases vaccine antigen-specific cell-mediated immunity when administered with hepatitis B vaccine in HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase I study of TLR9 agonist PF‐3512676 in combination with carboplatin and paclitaxel in patients with advanced non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashpublications.org [ashpublications.org]

Preliminary In Vitro Efficacy of PF-00356231: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 is a potent, broad-spectrum, non-peptidic, and non-zinc chelating inhibitor of several matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in a variety of pathological processes, including tumor invasion and metastasis, inflammation, and chronic diseases such as chronic obstructive pulmonary disease (COPD) and arthritis. This technical guide provides a comprehensive overview of the preliminary in vitro studies with this compound, including its inhibitory activity, detailed experimental protocols for its evaluation, and the associated signaling pathways.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been evaluated against a panel of matrix metalloproteinases. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below.

| Matrix Metalloproteinase (MMP) | IC50 (µM) |

| MMP-3 (Stromelysin-1) | 0.39[1] |

| MMP-8 (Neutrophil Collagenase) | 1.7[1] |

| MMP-9 (Gelatinase B) | 0.98[1] |

| MMP-12 (Macrophage Metalloelastase) | 1.4[1] |

| MMP-13 (Collagenase 3) | 0.00065[1] |

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of the respective MMP in vitro.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below. These protocols are based on established methods for assessing MMP inhibition and cell invasion.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)

This assay determines the inhibitory activity of this compound against specific MMPs using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-3, MMP-8, MMP-9, MMP-12, and MMP-13

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a range appropriate to determine the IC50 value (e.g., 0.001 µM to 100 µM).

-

In a 96-well plate, add 50 µL of the diluted this compound solutions to the respective wells. Include wells with assay buffer and DMSO as controls.

-

Add 25 µL of the respective recombinant MMP enzyme solution to each well.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP substrate solution to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) in kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)

This assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.

Materials:

-

Invasive cancer cell line (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer)

-

Boyden chambers with Matrigel-coated polycarbonate membranes (8 µm pore size)

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

This compound (dissolved in DMSO)

-

Calcein AM or Crystal Violet staining solution

-

Fluorescence microscope or light microscope

Procedure:

-

Culture the cancer cells to 70-80% confluency.

-

Starve the cells in serum-free medium for 24 hours prior to the assay.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Pre-treat the cell suspension with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 30 minutes at 37°C. Include a DMSO vehicle control.

-

Add 500 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of the Boyden chamber.

-

Add 200 µL of the pre-treated cell suspension to the upper chamber (the Matrigel-coated insert).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with either Calcein AM (for live-cell imaging) or Crystal Violet.

-

Count the number of invading cells in several microscopic fields for each condition.

-

Calculate the percentage of invasion inhibition relative to the vehicle control.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of MMP Inhibition by this compound

The following diagram illustrates the general mechanism by which this compound, as a broad-spectrum MMP inhibitor, can impact downstream cellular processes. By inhibiting multiple MMPs, it can interfere with ECM degradation, cell migration, invasion, and signaling pathways often dysregulated in cancer and inflammatory diseases.

Caption: General mechanism of this compound action.

Experimental Workflow for In Vitro MMP Inhibition Assay

This diagram outlines the key steps involved in determining the IC50 of this compound against a specific MMP.

Caption: Workflow for MMP inhibition assay.

Logical Relationship in Cell Invasion Assay

The following diagram illustrates the logical flow and expected outcomes of a cell invasion assay with this compound.

Caption: Logic of the cell invasion assay.

References

Methodological & Application

Application Notes and Protocols for PF-00356231: An In Vitro Cell Culture Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231, also known as PF-562271, is a potent, orally bioavailable, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signal transduction from integrins and growth factor receptors, thereby regulating key cellular processes such as cell adhesion, migration, proliferation, and survival. Upregulation of FAK is frequently observed in various human cancers and is associated with poor prognosis. By inhibiting FAK phosphorylation, this compound disrupts downstream signaling pathways, including the PI3K/AKT/mTOR cascade, leading to the inhibition of tumor growth and metastasis. These application notes provide detailed protocols for in vitro cell culture experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Quantitative Data Summary

The inhibitory activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Treatment Duration | Reference |

| 143B | Osteosarcoma | CCK-8 | 1.98 | 72 hours | [3] |

| MG63 | Osteosarcoma | CCK-8 | 1.76 | 72 hours | [3] |

| HOS | Osteosarcoma | CCK-8 | ~2.5 | 72 hours | [3] |

| U2OS | Osteosarcoma | CCK-8 | 3.83 | 72 hours | [3] |

| WELL5 | Osteosarcoma | CCK-8 | ~3.5 | 72 hours | [3] |

| TC32 | Ewing Sarcoma | CellTiter-Glo | 2.1 | 3 days | [2] |

| A673 | Ewing Sarcoma | CellTiter-Glo | 1.7 | 3 days | [2] |

| PC3-M | Prostate Cancer | Cell-based phospho-FAK | 0.005 | Not Specified | [1] |

| BxPc3 | Pancreatic Cancer | Not Specified | Not Specified | Not Specified | [1] |

| SKOV3 | Ovarian Cancer | Not Specified | Not Specified | Not Specified | [4] |

| A2780 | Ovarian Cancer | Not Specified | Not Specified | Not Specified | [4] |

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay method, and treatment duration.

Experimental Protocols

General Cell Culture Conditions

-

Cell Lines: Select appropriate cancer cell lines for the study. Adherent cell lines should be cultured in tissue culture-treated flasks or plates.

-

Culture Medium: Use the recommended complete growth medium for each cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

Preparation of this compound Stock Solution

-

Solvent: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the complete cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cell Viability Assay (CCK-8 or MTT Assay)

This protocol is designed to assess the effect of this compound on cell proliferation.

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the experiment.

-

Incubate the plate for 24 hours to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).[3]

-

-

Assay Procedure (CCK-8):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency on the day of treatment.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified period (e.g., 48 hours). Include a vehicle control.

-